molecular formula C17H32O4 B15092720 2,3-dihydroxypropyl (E)-tetradec-9-enoate

2,3-dihydroxypropyl (E)-tetradec-9-enoate

Cat. No.: B15092720
M. Wt: 300.4 g/mol
InChI Key: ARCRKLOZHGPFFJ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroxypropyl (E)-tetradec-9-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,3-dihydroxypropyl group attached to a tetradec-9-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroxypropyl (E)-tetradec-9-enoate typically involves the esterification of 2,3-dihydroxypropyl alcohol with tetradec-9-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation or chromatography can further enhance the purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl (E)-tetradec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: The major products are aldehydes or ketones.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are substituted esters or ethers.

Scientific Research Applications

2,3-Dihydroxypropyl (E)-tetradec-9-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dihydroxypropyl (E)-tetradec-9-enoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active components, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxypropyl (E)-9-octadecenoate
  • 2,3-Dihydroxypropyl (E)-9-decenoate
  • 2,3-Dihydroxypropyl (E)-9-dodecenoate

Uniqueness

2,3-Dihydroxypropyl (E)-tetradec-9-enoate is unique due to its specific chain length and degree of unsaturation, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H32O4

Molecular Weight

300.4 g/mol

IUPAC Name

2,3-dihydroxypropyl (E)-tetradec-9-enoate

InChI

InChI=1S/C17H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h5-6,16,18-19H,2-4,7-15H2,1H3/b6-5+

InChI Key

ARCRKLOZHGPFFJ-AATRIKPKSA-N

Isomeric SMILES

CCCC/C=C/CCCCCCCC(=O)OCC(CO)O

Canonical SMILES

CCCCC=CCCCCCCCC(=O)OCC(CO)O

Origin of Product

United States

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